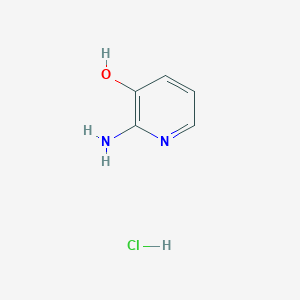

2-氨基吡啶-3-醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Aminopyridin-3-ol hydrochloride is a derivative of 2-aminopyridine, which is a simple, low molecular weight compound known for its utility in the synthesis of diverse biological molecules. It serves as a functionalized moiety in drug discovery, aiding in the creation of pharmacophores with minimal side reactions and low molecular weight, facilitating the identification of toxicity-causing metabolites . The compound's structure allows for various chemical reactions, including photodimerization, which can be mediated by host molecules like cucurbit uril to yield specific isomers .

Synthesis Analysis

The synthesis of 2-aminopyridine derivatives can be achieved through various methods. One approach involves the nucleophilic substitution and hydrolysis of 2-fluoropyridine and acetamidine hydrochloride under catalyst-free conditions, which offers high yield and chemoselectivity . Another method includes the bromine-mediated addition of protected guanidine or urea to hydropyridine derivatives, followed by pH-dependent regioselective cleavage to produce 2-aminoazole products . Additionally, chemoenzymatic synthesis can be employed to create chiral 2,2'-bipyridine ligands from cis-dihydrodiol metabolites of 2-chloroquinolines, which are useful in asymmetric synthesis reactions .

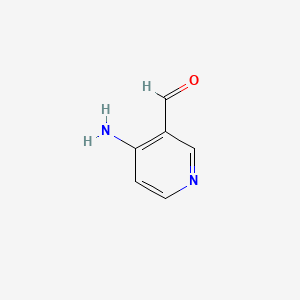

Molecular Structure Analysis

The molecular structure of 2-aminopyridin-3-ol hydrochloride and its derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 2-amino-3-nitropyridine-6-methoxy was confirmed by IR and ^1HNMR spectroscopy . Similarly, the crystal structure of 3-amino-6,6'-bis(methoxycarbonyl)-2,2'-bipyridine was determined using X-ray crystallography, revealing an almost coplanar arrangement of the pyridyl rings due to an intramolecular hydrogen bond .

Chemical Reactions Analysis

2-Aminopyridine derivatives can undergo a range of chemical reactions. Photodimerization is one such reaction, where ultraviolet irradiation in hydrochloric acid solution leads to the formation of 1,4-dimers with anti-trans configuration . The presence of cucurbit uril can mediate the stereoselective [4+4] photodimerization of 2-aminopyridine hydrochloride, resulting in the exclusive formation of the anti-trans isomer of the photodimer .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyridin-3-ol hydrochloride derivatives can be influenced by their synthesis and molecular structure. For example, the oxidative polycondensation of 2-amino-3-hydroxypyridine leads to oligomers with specific molecular weights and polydispersity indices, which exhibit instability against thermo-oxidative decomposition as shown by TG and DTA analyses . The solubility, stability, and reactivity of these compounds can be further studied to understand their behavior in various environments and their potential applications in pharmaceuticals and materials science.

科学研究应用

-

- Summary of Application : 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules. Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

- Methods of Application : 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

- Results or Outcomes : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

-

- Summary of Application : There is growing interest in using corrosion inhibitors and protective treatments to limit the degradation of mild steel .

- Methods of Application : In this study, the effectiveness of a Schiff base, 3‐((5‐mercapto‐1,3,4‐thiadiazol‐2‐yl) imino)indolin‐2‐one (MTIO), to prevent mild steel corrosion in HCl was investigated using weight loss measurements, potentiodynamic polarization measurements, electrochemical impedance spectroscopy techniques, and surface characterization .

- Results or Outcomes : The experimental results showed that 0.5 mM MTIO exhibited a satisfactory inhibitor efficiency of 96.9% at 303 K .

- Perovskite Solar Cells

- Summary of Application : 2-amino-3-hydroxypyridine (AHPD) has been used as a bifunctional additive for stable and high-efficiency tin–lead perovskite solar cells .

- Methods of Application : AHPD, which contains a pyridine nitrogen and an –NH 2 group in the molecule, was introduced as a bidentate anchoring additive in the FA 0.7 MA 0.3 Pb 0.5 Sn 0.5 I 3 precursor solution to improve device performance . The addition of AHPD was found to effectively suppress the Sn 2+ oxidation and thus the p-doping level defects . Furthermore, the pyridine nitrogen and the enamine-like –NH 2 could retard the nucleation and crystallization rate by forming a coordinating interaction with PbI 2 /SnI 2, forming compact large-grained films and also improving the carrier transport by passivation of the grain boundaries .

- Results or Outcomes : Compared with the control device (a power conversion efficiency (PCE) of 15.72%), an optimized device incorporating 2 mol% AHPD exhibited a PCE of 19.18% for narrow band gap perovskite solar cells, an increase of nearly 22%, with a high level of reproducibility .

-

- Summary of Application : 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

- Methods of Application : 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

- Results or Outcomes : The exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .

-

- Summary of Application : 3-Aminopyridine has various uses, but is primarily a starting material in the production of various drugs .

- Methods of Application : Information in the patent literature suggests many possible uses for 3-aminopyridine .

- Results or Outcomes : This chemical is clearly a chemical of commerce .

安全和危害

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to the Regulation (EC) No 1272/2008 (CLP) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes . This suggests that “2-aminopyridin-3-ol Hydrochloride” could have significant potential in future drug discovery and development efforts.

属性

IUPAC Name |

2-aminopyridin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5-4(8)2-1-3-7-5;/h1-3,8H,(H2,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBGIMMIWMCWEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376460 |

Source

|

| Record name | 2-aminopyridin-3-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-aminopyridin-3-ol Hydrochloride | |

CAS RN |

65407-94-5 |

Source

|

| Record name | 2-aminopyridin-3-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)